molecular formula C8H6ClN B1608947 1-Chloro-4-(isocyanomethyl)benzene CAS No. 39546-47-9

1-Chloro-4-(isocyanomethyl)benzene

Cat. No. B1608947
CAS RN: 39546-47-9
M. Wt: 151.59 g/mol
InChI Key: UNRNSTIWJVLLMX-UHFFFAOYSA-N
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Description



  • 1-Chloro-4-(isocyanomethyl)benzene is a heterocyclic compound belonging to the morpholine family.

  • It is activated by electron-withdrawing groups such as nitro, chloro, and cyano groups.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of chlorobenzene with an isocyanide reagent.





  • Molecular Structure Analysis



    • Molecular formula: C<sub>8</sub>H<sub>6</sub>ClN

    • Molecular weight: 151.59 g/mol

    • The structure consists of a benzene ring with a chlorine atom and an isocyanomethyl group attached.





  • Chemical Reactions Analysis



    • Nucleophilic aromatic substitution reactions can occur, especially when electron-withdrawing groups are present.

    • A Meisenheimer complex is formed during these reactions.





  • Physical And Chemical Properties Analysis



    • Purity: 95%

    • Storage temperature: -10°C

    • Liquid form




  • Scientific Research Applications

    Synthesis of 1,3-Bis (Isocyanatomethyl) Benzene

    1-Chloro-4-(isocyanomethyl)benzene is closely related to 1,3-Bis(isocyanatomethyl)benzene, which is used in optical polymer composite materials, construction, automotive, and other industries. Its synthesis from m-xylylenediamine and bis(trichloromethyl) carbonate has been optimized, aiming for a safe, convenient, and environmentally friendly process (Dong Jianxun et al., 2018).

    Inorganic Benzene Analogues

    Research into benzene analogues, such as borazine, contributes to understanding the aromaticity and properties of related compounds. Borazine is used as a precursor for BN-based ceramic materials and in chemical hydrogen storage applications. This research provides insights into the properties of similar aromatic compounds, possibly including 1-Chloro-4-(isocyanomethyl)benzene (Adam J. V. Marwitz et al., 2009).

    Inifer Mechanism Studies

    1,4-Bis(1-methoxy-1-methylethyl)benzene, similar to 1-Chloro-4-(isocyanomethyl)benzene, is used in cationic polymerizations as an initiator/transfer agent. Its interaction with BCl3 in CH2Cl2 and the ion formation mechanism have been studied, which can provide insights into the behavior of related compounds in polymerization processes (T. Dittmer et al., 1992).

    Applications in Gasoline Blending Components

    In the production of environmentally friendly gasoline blending components, benzene derivatives play a crucial role. Research into catalysts applicable for isomerizing benzene-containing fractions demonstrates the importance of benzene derivatives in improving fuel quality and environmental compatibility (J. Hancsók et al., 2005).

    Polyenaminonitrile and Polybenzoxazole Synthesis

    (1-Chloro-2,2-dicyanovinyl)benzene or 1,4-bis(1-chloro-2,2-dicyanovinyl)benzene reacts with amino-phenols to give hydroxy enaminonitrile, a precursor for aromatic polybenzoxazole. This demonstrates the role of chloro-substituted benzene derivatives in synthesizing high-performance polymers (J. H. Kim et al., 2001).

    Safety And Hazards



    • Avoid dust formation, skin contact, and inhalation.

    • Use personal protective equipment.

    • Prevent spillage and discharge into drains.




  • Future Directions



    • Further research on its reactivity, applications, and potential derivatives.




    Remember that this analysis is based on available information, and future research may reveal additional insights. If you need further details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    1-chloro-4-(isocyanomethyl)benzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H6ClN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UNRNSTIWJVLLMX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    [C-]#[N+]CC1=CC=C(C=C1)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H6ClN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20373884
    Record name 1-chloro-4-(isocyanomethyl)benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20373884
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    151.59 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Chloro-4-(isocyanomethyl)benzene

    CAS RN

    39546-47-9
    Record name 1-chloro-4-(isocyanomethyl)benzene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20373884
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1-Chloro-4-(isocyanomethyl)benzene
    Reactant of Route 2
    Reactant of Route 2
    1-Chloro-4-(isocyanomethyl)benzene

    Citations

    For This Compound
    2
    Citations
    M Abdessalam, MA Sidhoum, FZ Zradni, H Ilikti - Molbank, 2021 - mdpi.com
    The ongoing study is a Ugi-azide four-component reaction for the synthesis of 1,5-disubstituted tetrazole(1,5-DST), which involves an aldehyde, different amines, isocyanides, and as …
    Number of citations: 5 www.mdpi.com
    X Lei - 2023 - research.rug.nl
    Multicomponent reactions (MCRs) are highly efficient one-pot synthetic approaches for the synthesis of complex and versatile scaffolds. To date, these reactions are considered pillars …
    Number of citations: 2 research.rug.nl

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